5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17201112
InChI: InChI=1S/C12H15N3OS/c1-7-6-10(17-11(7)12(16)14-13)15-8(2)4-5-9(15)3/h4-6H,13H2,1-3H3,(H,14,16)
SMILES:
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33 g/mol

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide

CAS No.:

Cat. No.: VC17201112

Molecular Formula: C12H15N3OS

Molecular Weight: 249.33 g/mol

* For research use only. Not for human or veterinary use.

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide -

Specification

Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
IUPAC Name 5-(2,5-dimethylpyrrol-1-yl)-3-methylthiophene-2-carbohydrazide
Standard InChI InChI=1S/C12H15N3OS/c1-7-6-10(17-11(7)12(16)14-13)15-8(2)4-5-9(15)3/h4-6H,13H2,1-3H3,(H,14,16)
Standard InChI Key RFDLBUIRFPVUBW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(N1C2=CC(=C(S2)C(=O)NN)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a thiophene ring substituted at the 3-position with a methyl group and at the 5-position with a 2,5-dimethylpyrrole moiety. The carbohydrazide group (-CONHNH2) at the 2-position introduces hydrogen-bonding capacity and reactivity (Fig. 1) .

Molecular Formula: C13H16N4OS\text{C}_{13}\text{H}_{16}\text{N}_4\text{OS}
Molecular Weight: 284.36 g/mol (calculated from analogous structures in and ).

Table 1: Key Structural Descriptors

FeatureDescription
Thiophene core5-membered aromatic ring with sulfur at position 1
3-Methyl substitutionEnhances steric bulk and modulates electronic properties
5-Pyrrole substituent2,5-Dimethylpyrrole contributes to π-π stacking and hydrophobic interactions
Carbohydrazide groupProvides sites for hydrogen bonding and chemical derivatization

Synthesis and Derivatization

Synthetic Pathways

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide can be inferred from methodologies used for analogous thiophene-carbohydrazides .

Hydrazinolysis of Methyl Esters

  • Methyl ester precursor: Methyl 3-amino-4-methylthiophene-2-carboxylate undergoes hydrazinolysis with hydrazine hydrate to yield 3-amino-4-methylthiophene-2-carbohydrazide .

  • Pyrrole introduction: Subsequent condensation with 2,5-dimethylpyrrole-1-carbaldehyde under acidic conditions forms the target compound (Fig. 2) .

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Catalyst: Concentrated HCl or acetic acid

  • Temperature: Reflux (70–80°C)

  • Yield: ~60–80% (estimated from similar reactions in )

Table 2: Synthetic Intermediates

IntermediateRole in Synthesis
Methyl 3-amino-4-methylthiophene-2-carboxylateStarting material for hydrazide formation
3-Amino-4-methylthiophene-2-carbohydrazideKey intermediate for subsequent derivatization
2,5-Dimethylpyrrole-1-carbaldehydeElectrophilic partner for Schiff base formation

Physicochemical Properties

Spectral Characterization

Data from related carbohydrazides ( ) suggest the following spectral signatures:

  • IR Spectroscopy:

    • ν(NH)\nu(\text{NH}): 3150–3300 cm1^{-1} (hydrazide N-H stretch)

    • ν(C=O)\nu(\text{C=O}): 1620–1650 cm1^{-1} (amide I band)

    • ν(C=N)\nu(\text{C=N}): 1590–1610 cm1^{-1} (imine stretch)

  • 1^1H NMR (DMSO-d6_6):

    • δ 2.04 ppm (s, 3H, thiophene-CH3_3)

    • δ 2.25 ppm (s, 6H, pyrrole-CH3_3)

    • δ 6.80–7.20 ppm (m, pyrrole and thiophene protons)

    • δ 8.10 ppm (s, 1H, N=CH)

    • δ 10.30 ppm (s, 1H, CONHNH2_2)

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in ethanol .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the hydrazide group.

CompoundActivityMechanism
MPPB ↑ Antibody production by 1.5-foldSuppresses cell growth, ↑ ATP synthesis
2,5-Dimethylpyrrole ↑ Cell-specific productivity by 2.2-foldAlters glucose uptake and glycan profiles
Target carbohydrazidePredicted immunomodulatory effectsLikely interacts with cellular kinases or glycosyltransferases

Anti-Inflammatory and Antimicrobial Prospects

Carbohydrazide derivatives of thiophene exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and p38 MAPK . For example, (E)-3-amino-N’-(4-nitrobenzylidene)-4-methylthiophene-2-carbohydrazide showed 70% inhibition of COX-2 at 10 μM . The target compound’s hydrazide group may similarly engage inflammatory pathways.

Challenges and Future Directions

Knowledge Gaps

  • No direct studies on the compound’s synthesis, stability, or bioactivity exist.

  • Toxicological profiles and in vivo pharmacokinetics remain unexplored.

Recommendations for Research

  • Synthetic optimization: Screen coupling reagents (e.g., EDC/HOBt) to improve yields.

  • Biological screening: Evaluate inhibitory effects on COX-2, p38 MAPK, and antibody production assays.

  • Structural analogs: Explore substitutions on the pyrrole ring to enhance solubility and potency.

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